molecular formula C18H11FN2O3S B2712141 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide CAS No. 868375-31-9

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Cat. No.: B2712141
CAS No.: 868375-31-9
M. Wt: 354.36
InChI Key: YTGAUELNZXWTAJ-ZZEZOPTASA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide: is a complex organic compound that features a benzothiazole moiety fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chromene Synthesis: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the chromene derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or fluorescent materials.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions, while the chromene structure can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is unique due to its dual benzothiazole and chromene structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains.

Properties

CAS No.

868375-31-9

Molecular Formula

C18H11FN2O3S

Molecular Weight

354.36

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3

InChI Key

YTGAUELNZXWTAJ-ZZEZOPTASA-N

SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F

solubility

not available

Origin of Product

United States

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